molecular formula C12H15FO2 B3113388 Methyl 4-(3-fluoro-5-methylphenyl)butanoate CAS No. 1951444-82-8

Methyl 4-(3-fluoro-5-methylphenyl)butanoate

Cat. No.: B3113388
CAS No.: 1951444-82-8
M. Wt: 210.24 g/mol
InChI Key: AGKJLKLIXYBBGS-UHFFFAOYSA-N
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Description

Methyl 4-(3-fluoro-5-methylphenyl)butanoate: is an organic compound with the molecular formula C12H15FO2 and a molecular weight of 210.24 g/mol . It is a methyl ester derivative of 4-(3-fluoro-5-methylphenyl)butanoic acid. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-fluoro-5-methylphenyl)butanoate typically involves the esterification of 4-(3-fluoro-5-methylphenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3-fluoro-5-methylphenyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which Methyl 4-(3-fluoro-5-methylphenyl)butanoate exerts its effects depends on the specific application and contextThe ester group can undergo hydrolysis to release the corresponding acid, which may then participate in further biochemical reactions .

Comparison with Similar Compounds

    Methyl 4-(3-chloro-5-methylphenyl)butanoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 4-(3-bromo-5-methylphenyl)butanoate: Similar structure but with a bromine atom instead of fluorine.

    Methyl 4-(3-iodo-5-methylphenyl)butanoate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: Methyl 4-(3-fluoro-5-methylphenyl)butanoate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and interaction with biological targets. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of organic molecules, making this compound particularly valuable in pharmaceutical research .

Properties

IUPAC Name

methyl 4-(3-fluoro-5-methylphenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-9-6-10(8-11(13)7-9)4-3-5-12(14)15-2/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKJLKLIXYBBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801210329
Record name Benzenebutanoic acid, 3-fluoro-5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951444-82-8
Record name Benzenebutanoic acid, 3-fluoro-5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951444-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenebutanoic acid, 3-fluoro-5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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